(E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one

fragment-based drug discovery structure-activity relationship lipophilicity optimization

(E)-3-(Furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one (CAS 1798422-13-5) is a synthetic 1,4-thiazepane-based α,β-unsaturated carbonyl compound (molecular formula C₁₈H₁₉NO₂S, MW 313.42) featuring an (E)-configured furan-2-yl acrylamide moiety conjugated to a 7-phenyl-substituted saturated 1,4-thiazepane ring. The 1,4-thiazepane scaffold is a seven-membered saturated heterocycle containing both nitrogen and sulfur, distinct from the unsaturated 1,4-thiazepine class.

Molecular Formula C18H19NO2S
Molecular Weight 313.42
CAS No. 1798422-13-5
Cat. No. B2749589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one
CAS1798422-13-5
Molecular FormulaC18H19NO2S
Molecular Weight313.42
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2)C(=O)C=CC3=CC=CO3
InChIInChI=1S/C18H19NO2S/c20-18(9-8-16-7-4-13-21-16)19-11-10-17(22-14-12-19)15-5-2-1-3-6-15/h1-9,13,17H,10-12,14H2/b9-8+
InChIKeyDADGWFMITUNLHP-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(Furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one (CAS 1798422-13-5): Structural Identity and Procurement Baseline


(E)-3-(Furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one (CAS 1798422-13-5) is a synthetic 1,4-thiazepane-based α,β-unsaturated carbonyl compound (molecular formula C₁₈H₁₉NO₂S, MW 313.42) featuring an (E)-configured furan-2-yl acrylamide moiety conjugated to a 7-phenyl-substituted saturated 1,4-thiazepane ring . The 1,4-thiazepane scaffold is a seven-membered saturated heterocycle containing both nitrogen and sulfur, distinct from the unsaturated 1,4-thiazepine class . The compound incorporates two pharmacologically relevant substructures: a furan-acrylamide Michael acceptor system and a 3D-enriched thiazepane core that has demonstrated utility in fragment-based drug discovery targeting bromodomains .

Why (E)-3-(Furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one Cannot Be Interchanged with In-Class Analogs for Scientific Selection


The compound occupies a structurally precise intersection of three functional modules that cannot be substituted independently without altering pharmacological behavior. First, the 7-phenyl substituent on the thiazepane ring imposes distinct lipophilicity (cLogP) and π-stacking capacity compared to 7-furyl (CAS 1799241-99-8) or 7-thiophenyl analogs; second, the (E)-α,β-unsaturated acrylamide (enone) system presents a potential Michael acceptor electrophile that is absent in saturated carbonyl analogs such as 4-(furan-2-carbonyl)-7-phenyl-1,4-thiazepane; and third, the saturated 1,4-thiazepane ring confers three-dimensional conformational flexibility (chair, boat, twist-boat conformers) that flat aromatic scaffolds cannot replicate, a property explicitly leveraged in BET bromodomain fragment screening . Interchanging any single module—aryl substituent, linker saturation, or heterocyclic core—produces a compound with meaningfully different molecular recognition properties.

Quantitative Differentiation Evidence for (E)-3-(Furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one Against Key Structural Comparators


7-Phenyl vs. 7-Furyl Substitution: Molecular Topology and Physicochemical Differentiation

The target compound features a 7-phenyl substituent (MW contribution 77.1 Da, cLogP contribution ~+1.0 vs. furyl) on the 1,4-thiazepane ring, differentiating it from the commercially available 7-(furan-2-yl) analog (CAS 1799241-99-8, MW 303.38, purity 98%) . The phenyl group provides a planar, electron-rich aromatic surface capable of π-π stacking interactions with protein aromatic residues (Phe, Tyr, Trp), whereas the 7-furyl analog presents a heteroaromatic ring with distinct electrostatic potential and hydrogen-bond acceptor capacity . This substitution alters both molecular recognition surface and calculated partition coefficient, relevant for binding site compatibility and solubility.

fragment-based drug discovery structure-activity relationship lipophilicity optimization

α,β-Unsaturated Enone Moiety: Electrophilic Potential vs. Saturated Carbonyl Analogs

The target compound contains an (E)-configured α,β-unsaturated carbonyl (enone) system connecting the furan ring to the thiazepane amide nitrogen. This enone motif can function as a Michael acceptor capable of forming covalent adducts with cysteine thiolate nucleophiles in protein binding sites, a mechanism distinct from the saturated carbonyl linker in 4-(furan-2-carbonyl)-7-phenyl-1,4-thiazepane which lacks this electrophilic reactivity . The (E)-furan-2-yl acrylamide substructure has been independently validated as a pharmacophore: compound (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide demonstrated strong binding affinity for KPNB1 (Kd ≈ 20 nM) in competitive binding assays, confirming that this substructure can engage protein targets with high affinity .

targeted covalent inhibitor Michael acceptor electrophilic warhead

Saturated 1,4-Thiazepane Core: 3D Character Advantage for Bromodomain Targeting

The saturated 1,4-thiazepane ring in the target compound represents a 3D-enriched scaffold that has been experimentally validated for BET bromodomain targeting. Johnson et al. (2019) demonstrated that 1,4-thiazepane-based fragments screened against BRD4(D1) via ¹H CPMG NMR with a protein-observed ¹⁹F NMR secondary assay yielded 29% hit selectivity over related bromodomains BRDT(D1) and BPTF, and structure-activity relationship studies guided by X-ray crystallography (PDB 6UVM, resolution 1.51 Å) produced a ligand-efficient thiazepane inhibitor with good selectivity and affinity for BET bromodomains . The 1,4-acylthiazepane class was subsequently determined to have ≥3–10-fold selectivity for BET bromodomains . The 7-phenyl substitution in the target compound provides additional hydrophobic surface for potential interactions within the acetyl-lysine binding pocket.

BET bromodomain 3D fragment screening protein-protein interaction inhibitor

Thiazepane Scaffold iNOS Inhibitory Activity: Benchmark from Closest Pharmacologically Characterized Analog

The 1,4-thiazepane heterocyclic core has been pharmacologically validated in nitric oxide synthase (NOS) inhibition. Among a series of 3- and 5-imino oxazepane, thiazepane, and diazepane analogs evaluated against recombinant human NOS isoforms, the most potent inhibitor was a (1,4)-5-imino thiazepane analog (compound 25, R = n-Pr) with an iNOS IC₅₀ of 0.19 μM . This demonstrates that the seven-membered thiazepane ring, when appropriately functionalized, can achieve sub-micromolar enzyme inhibition. While the target compound differs in its N-4 acrylamide substitution pattern vs. the 5-imino series, the core scaffold's capacity for productive target engagement is established.

nitric oxide synthase inhibition anti-inflammatory iNOS selectivity

1,4-Thiazepane Curcuminoid Anticancer Activity: Scaffold Validation in Antiproliferative Screening

The 1,4-thiazepane scaffold has been validated in anticancer screening through a series of 21 structurally diverse 4-aryl-1-(7-aryl-1,4-thiazepan-5-ylidene)but-3-en-2-one curcuminoids . Theppawong et al. (2019) reported that eight 1,4-thiazepane-based curcuminoids demonstrated superior antiproliferative properties compared to their parent curcumin compounds, along with increased reactive oxygen species (ROS) production, establishing the scaffold's capacity to deliver meaningful anticancer phenotypes . The target compound's N-4 acrylamide substitution represents a distinct regioisomeric connectivity from the 5-ylidene series, offering orthogonal SAR exploration potential.

anticancer curcuminoid antiproliferative reactive oxygen species

Recommended Application Scenarios for (E)-3-(Furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one Based on Quantitative Evidence


Fragment-Based Screening Libraries Targeting BET Bromodomains (BRD4/D1)

Laboratories building 3D-enriched fragment libraries for bromodomain screening should prioritize this compound based on the demonstrated success of the saturated 1,4-thiazepane scaffold in BRD4(D1) fragment screens, where 1,4-acylthiazepanes achieved ≥3–10-fold selectivity for BET bromodomains and yielded co-crystal structures at 1.51 Å resolution (PDB 6UVM) . The 7-phenyl substituent provides additional hydrophobic surface area for acetyl-lysine pocket engagement, complementing existing thiophene-substituted thiazepane fragments characterized in the Johnson et al. (2019) SAR study.

Targeted Covalent Inhibitor (TCI) Lead Discovery Leveraging the Furan-Acrylamide Electrophile

The (E)-furan-2-yl acrylamide substructure presents a potential Michael acceptor for covalent cysteine targeting, supported by the independent validation of the furan-acrylamide pharmacophore in KPNB1 inhibition (Kd ≈ 20 nM) . Research groups pursuing irreversible inhibitors of kinases, deubiquitinases, or other cysteine-dependent enzymes should evaluate this compound as a structurally novel covalent warhead scaffold, differentiated from conventional acrylamide-based TCIs (e.g., ibrutinib-type) by its 1,4-thiazepane 3D core.

Novel Anticancer Lead Expansion with Orthogonal SAR from Curcuminoid Series

Given that 1,4-thiazepane-based curcuminoids have demonstrated superior antiproliferative properties vs. parent curcumin in 8 of 21 analogs tested, and the target compound presents an unexplored N-4 substitution vector distinct from the published 5-ylidene connectivity , medicinal chemistry teams seeking patentable anticancer chemical matter should procure this compound for SAR expansion, particularly for programs targeting colon cancer or other solid tumor indications where thiazepane curcuminoids have shown promise.

Nitric Oxide Synthase (iNOS) Inhibitor Programs Using Scaffold-Hopping Strategy

The 1,4-thiazepane core has produced the most potent inhibitor (IC₅₀ = 0.19 μM) in a comparative series of oxazepane, thiazepane, and diazepane iNOS inhibitors . The target compound's distinct N-4 acrylamide connectivity, compared to the 5-imino substitution pattern of the published series, offers a scaffold-hopping opportunity for iNOS or nNOS inhibitor programs seeking to escape existing intellectual property while retaining the validated thiazepane pharmacophore.

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.